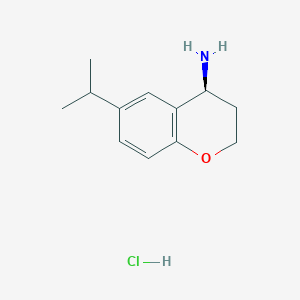

(S)-6-Isopropylchroman-4-amine hcl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4S)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12;/h3-4,7-8,11H,5-6,13H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGWECWQYNDBFZ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)OCC[C@@H]2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676134-25-1 | |

| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(1-methylethyl)-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676134-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for S 6 Isopropylchroman 4 Amine and Analogues

Asymmetric Synthesis Approaches for Chiral Chroman-4-amines

The enantioselective synthesis of chiral amines, including chroman-4-amines, has been a major focus of modern organic chemistry. nih.govacs.org These methods are critical as chiral amines are key components in many pharmaceuticals and agrochemicals. nih.gov

Enantioselective Catalytic Hydrogenation and Reductive Amination Strategies

Enantioselective catalytic hydrogenation is a powerful and efficient method for the synthesis of chiral amines. nih.govacs.org This approach often involves the reduction of prochiral imines, enamines, or related unsaturated nitrogen-containing compounds using a chiral catalyst. acs.org Transition metal complexes, particularly those of iridium and rhodium, with chiral ligands have shown remarkable success in this area. acs.orgyoutube.com For instance, iridium-catalyzed asymmetric hydrogenation of imines has been developed to produce chiral amines with high enantioselectivity. nih.gov The choice of ligand is crucial for achieving high levels of stereocontrol. acs.org

Reductive amination, another key strategy, involves the reaction of a ketone with an amine in the presence of a reducing agent. Asymmetric versions of this reaction can be achieved using chiral reagents or catalysts to afford chiral amines.

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Up to 90% | acs.org |

| Ir/LalithPhos | Cyclic imines | Up to 99% | acs.org |

| Ni/BenzP* | N-aryl imino esters | Up to 98% | acs.org |

| Ir/(R)-SegPhos | Cyclic iminium salts | Up to 96% | acs.org |

This table is representative and not exhaustive.

Diastereoselective Synthesis through Chiral Auxiliary Control

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. osi.lvtcichemicals.com In the context of synthesizing chiral amines, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is set, the auxiliary is removed.

A common approach involves the condensation of a ketone with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. google.com Subsequent reduction of this imine proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Removal of the auxiliary then yields the enantiomerically enriched target amine. Ellman's tert-butanesulfinamide is another widely used and highly effective chiral auxiliary for the asymmetric synthesis of amines. osi.lv

Organocatalytic and Biocatalytic Routes for Chiral Amine Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis for the synthesis of chiral compounds. acs.org Organocatalysis utilizes small organic molecules as catalysts, offering a greener and often more accessible approach. youtube.com For instance, proline-catalyzed reactions can be used to synthesize chiral molecules with high enantioselectivity. youtube.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govwiley.com Transaminases (TAs), for example, are enzymes that can catalyze the asymmetric synthesis of chiral amines from ketones with high enantiomeric excess. nih.gov This technology has been successfully applied on an industrial scale for the manufacture of pharmaceuticals like sitagliptin. nih.govscilit.com Other oxidoreductase enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), are also being developed for chiral amine synthesis. nih.gov

Stereocontrolled Functionalization of the Chroman Ring System

The synthesis of (S)-6-Isopropylchroman-4-amine requires not only the creation of the chiral amine center but also the regioselective introduction of the isopropyl group onto the chroman core.

Regioselective Introduction of the Isopropyl Moiety

The introduction of substituents at specific positions on the chroman ring can be achieved through various synthetic strategies. Friedel-Crafts alkylation or acylation reactions are common methods for introducing alkyl or acyl groups onto aromatic rings. For the synthesis of the 6-isopropyl derivative, a Friedel-Crafts reaction on a suitable chroman precursor could be employed. The regioselectivity of this reaction is governed by the electronic and steric properties of the starting material and the reaction conditions.

Stereoselective Formation of the 4-Amine Stereocenter

The stereoselective formation of the 4-amine stereocenter is the pivotal step in the synthesis of (S)-6-Isopropylchroman-4-amine. As discussed in section 2.1, this can be achieved through several asymmetric methods. The reduction of a corresponding 6-isopropylchroman-4-one to a racemic alcohol, followed by conversion to an amine and subsequent resolution, is a classical approach. However, modern methods focus on direct asymmetric synthesis.

The stereocontrolled reduction of chromen-4-ones can lead to chroman-4-ols with defined stereochemistry, which can then be converted to the desired amine. nih.gov For example, the reduction of 3-sulfonyl chromen-4-ones using NaBH₄/LiCl or Pd/C/H₂ can yield different diastereomers of 3-sulfonyl chroman-4-ols depending on the conditions. nih.gov While this specific example has three contiguous chiral centers, the principles of stereocontrolled reduction can be applied to simpler systems.

A domino reaction catalyzed by modularly designed organocatalysts has been shown to produce functionalized chromanes with high diastereo- and enantioselectivity. nih.gov Although this particular method was applied to the synthesis of cis-3,4-disubstituted chromanes, it highlights the potential of organocatalysis in constructing complex chiral chroman systems. nih.gov

Table 2: Methods for Stereocontrolled Synthesis on the Chroman Ring

| Method | Key Transformation | Stereochemical Outcome | Reference |

| Stereocontrolled Reduction | Reduction of 3-sulfonyl chromen-4-ones | Diastereoselective formation of 3-sulfonyl chroman-4-ols | nih.gov |

| Organocatalytic Domino Reaction | Michael/hemiacetalization of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | High diastereo- and enantioselectivity for cis-3,4-disubstituted chromanes | nih.gov |

This table provides examples of stereocontrolled reactions on the chroman framework.

Derivatization Strategies for Expanding the Chroman-4-amine (B2768764) Library

Derivatization is a key strategy for generating a diverse collection of analogues from a lead compound. For the (S)-6-Isopropylchroman-4-amine scaffold, this involves targeted chemical modifications at two primary sites: the exocyclic amine group and the chroman ring system itself. Such modifications can profoundly influence the molecule's physicochemical properties, biological activity, and metabolic stability.

The primary amine group in (S)-6-Isopropylchroman-4-amine is a versatile handle for a wide range of chemical transformations. N-substitution reactions allow for the introduction of various functional groups, leading to the generation of secondary and tertiary amines, amides, sulfonamides, and other derivatives.

Common N-substitution strategies include:

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting the primary amine with an alkyl halide. Multiple alkylations are possible, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk To favor monosubstitution, a large excess of the amine can be used relative to the alkylating agent. mnstate.edu

N-Acylation: The formation of an amide bond is a prevalent strategy in medicinal chemistry. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or a carboxylic acid. mnstate.edu When coupling chiral carboxylic acids, the use of racemization-free coupling reagents is critical to preserve the stereochemical integrity of both components. rsc.org This method is fundamental for creating peptidomimetic structures.

The choice of derivatizing reagent is critical and can be tailored to achieve desired properties. nih.govnih.gov

Table 1: Examples of N-Substitution Reactions for Chroman-4-amine

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Bromoethane | Secondary Amine |

| N-Acylation | Acetyl Chloride | Amide |

| N-Acylation | Chiral Amino Acid (with coupling agent) | Peptidomimetic Amide |

| Reductive Amination | Aldehyde/Ketone (with reducing agent) | Secondary/Tertiary Amine |

Key modification strategies include:

Substitution on the Aromatic Ring: The benzene (B151609) portion of the chroman ring can be functionalized through electrophilic aromatic substitution or by using pre-functionalized starting materials. Studies on related chroman-4-one scaffolds have shown that introducing substituents at the 6- and 8-positions is crucial for biological activity. acs.org Electron-withdrawing groups, in particular, have been noted to enhance inhibitory potency in certain contexts. acs.org A bromo substituent has also been highlighted as having significant synthetic potential for further diversification. nih.gov

Modification of the Heterocyclic Ring: The pyran ring can also be modified. For instance, alkyl groups can be introduced at the 3-position of the related chroman-4-one precursor via radical cascade cyclization. researchgate.netresearchgate.net Furthermore, the chroman unit can be fused with other ring systems, such as a tetralin motif, to create novel, complex polycyclic structures as B-ring-modified analogues of natural products like brazilin. nih.govdntb.gov.ua The introduction of an allyl group can also serve as a handle for further chemical transformations. nih.gov

Table 2: Strategies for Modifying the Chroman Ring System

| Modification Location | Strategy | Example Product Type |

| Aromatic Ring (Position 6, 8) | Use of substituted 2'-hydroxyacetophenones in initial synthesis. acs.org | 6-Chloro or 8-Bromo analogues |

| Aromatic Ring | Introduction of methyl groups. nih.gov | Methylated chroman analogues |

| Heterocyclic Ring (Position 3) | Radical cascade cyclization of precursors. researchgate.net | 3-Alkyl substituted analogues |

| Heterocyclic Ring (B-Ring) | Intramolecular Friedel–Crafts epoxy–arene cyclization. nih.gov | Chroman-fused tetralins |

Optimization of Synthetic Efficiency and Scalability for Chiral Chroman Derivatives

Key considerations for optimization and scalability include:

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral chromans is of paramount importance. nih.govmagtech.com.cn This often involves the use of chiral catalysts, such as copper-based systems, to control the stereochemistry of key bond-forming reactions, ensuring high enantioselectivity. nih.govkanazawa-u.ac.jp

Chiral Pool Synthesis: An effective strategy for producing enantiomerically pure compounds is to begin with readily available chiral starting materials from nature, a concept known as "chiral pool" synthesis. youtube.com For example, natural products like tartaric acid can be used to introduce the required chirality into the synthetic sequence. youtube.com

Robust Process Development: For industrial-scale production, every step of the synthesis must be rigorously optimized. This includes reagent selection, reaction conditions, and purification methods. The development of a robust, kilogram-scale process for chromanol derivatives has been reported, demonstrating that these complex chiral molecules can be manufactured efficiently on a large scale. nih.gov

By focusing on these areas, chemists can develop commercially viable routes to (S)-6-Isopropylchroman-4-amine and its analogues, facilitating further research and development.

Stereochemical Characterization and Control in Chroman 4 Amine Systems

Principles of Stereoisomerism and Chirality in Chroman-4-amines

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org A key concept in stereoisomerism is chirality, which refers to a molecule that is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a chiral center, typically a carbon atom bonded to four different substituents. wikipedia.org

In the case of chroman-4-amines, the carbon atom at the 4-position of the chroman ring system is a chiral center. This is because it is bonded to four distinct groups: the amine group (-NH2), a hydrogen atom, and two different parts of the chroman ring. This gives rise to two possible enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. wikipedia.org The (S) and (R) enantiomers of 6-Isopropylchroman-4-amine are mirror images of each other and are non-superimposable.

Methodologies for Absolute Configuration Determination of (S)-Configuration

Determining the absolute configuration of a chiral molecule, that is, the actual three-dimensional arrangement of its atoms, is a crucial step in stereochemical characterization. wikipedia.org Several powerful analytical techniques are employed for this purpose.

Spectroscopic Analysis for Stereochemical Assignment (e.g., VCD, ORD, CD)

Chiroptical spectroscopic techniques are instrumental in determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum provides a unique fingerprint of the molecule's stereochemistry. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be unambiguously assigned. researchgate.net This technique is particularly valuable for studying chiral molecules in solution and can provide detailed information about their conformation and interactions with the solvent. researchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. wikipedia.orgnih.gov The sign of the Cotton effect in a CD spectrum can often be correlated with the absolute configuration of a chiral compound. nih.gov For chromane (B1220400) derivatives, the helicity of the dihydropyran ring has been shown to be a determining factor for their specific optical rotations (SORs). nih.gov

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the unambiguous determination of the molecule's three-dimensional structure and absolute stereochemistry. nih.govnih.gov For chiral molecules, they crystallize in one of the 65 Sohncke groups of chiral space groups. wikipedia.org The process begins with the often rate-limiting step of growing a high-quality crystal. nih.gov

A study on a racemic 4H-chromene derivative, N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, utilized single-crystal X-ray analysis to determine its structure. researchgate.net The compound was found to crystallize in a monoclinic system, and the analysis confirmed its racemic nature. researchgate.net

Advanced Chiral Separation Techniques for Enantiomeric Purity

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of chiral drugs and other biologically active compounds. chiralpedia.com High-performance liquid chromatography (HPLC) is a widely used and effective technique for this purpose. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. chiralpedia.comchromatographyonline.com The development of a successful chiral HPLC method involves a systematic approach to selecting the appropriate column and mobile phase.

A common strategy involves screening a set of complementary chiral columns, such as those based on polysaccharide derivatives like Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ, with different mobile phases. chromatographyonline.com For basic compounds like amines, the addition of a small amount of a basic modifier like diethylamine (B46881) to the mobile phase is often necessary. chromatographyonline.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, is crucial for achieving optimal separation. chromatographyonline.comyakhak.org

Table 1: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Common Choices/Considerations |

| Chiral Stationary Phase (CSP) | The chiral environment that enables enantiomeric recognition. | Polysaccharide-based (cellulose, amylose (B160209) derivatives), Pirkle-type, cyclodextrin-based. chiralpedia.comdujps.com |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., hexane, isopropanol), Reversed-phase (e.g., water, acetonitrile, methanol). chromatographyonline.com |

| Mobile Phase Additives | Modifiers used to improve peak shape and resolution. | For basic analytes: Diethylamine, Triethylamine. For acidic analytes: Trifluoroacetic acid. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min for analytical HPLC. |

| Detection | The method used to detect the separated enantiomers. | UV-Vis, Fluorescence, Mass Spectrometry. yakhak.org |

Preparative Enantioselective Chromatography

Once an effective analytical chiral HPLC method is developed, it can be scaled up for preparative enantioselective chromatography. This technique allows for the isolation of larger quantities of the desired enantiomer with high enantiomeric purity. rsc.orgresearchgate.net Preparative chromatography is a vital tool in pharmaceutical development, enabling the production of enantiopure compounds for further studies. researchgate.net The use of supercritical fluid chromatography (SFC) has also emerged as a powerful technique for large-scale chiral separations, offering advantages in terms of speed and reduced solvent consumption. researchgate.net

Mechanistic Insights into Stereoselectivity in Chroman-4-amine (B2768764) Synthesis

The stereoselective synthesis of chroman-4-amines, a critical structural motif in various biologically active compounds, is a subject of significant research. The precise spatial arrangement of substituents on the chroman core is often paramount to a molecule's therapeutic efficacy. This section delves into the mechanistic underpinnings that govern the stereochemical outcome in the synthesis of these heterocyclic compounds, with a focus on principles applicable to the formation of molecules like (S)-6-Isopropylchroman-4-amine.

The control of stereochemistry in the synthesis of chroman derivatives can be achieved through various catalytic methods, including organocatalysis and transition-metal catalysis. nih.govacs.org These methods often rely on the creation of a chiral environment during the key bond-forming steps, which energetically favors the formation of one stereoisomer over others.

One powerful strategy for establishing the stereochemistry at the C4 position of the chroman ring involves the asymmetric reduction of a corresponding chroman-4-one precursor. The mechanism of this reduction can be highly dependent on the nature of the reducing agent and the substitution pattern of the chroman ring. nih.gov

A notable study on the reduction of 2-hydroxychromans provides a compelling model for understanding stereochemical control. nih.gov In this system, the stereochemical outcome is rationalized by a Curtin-Hammett kinetic scenario. This principle applies when a substrate exists as rapidly equilibrating conformers that react at different rates to form different products. The final product ratio is determined not by the relative populations of the conformers, but by the difference in the free energies of the transition states leading to each product.

In the context of chroman synthesis, hydride delivery to an intermediate oxocarbenium ion can proceed through different transition states depending on the conformation of the ion. nih.gov The choice of reducing agent can influence which conformational pathway is favored. For instance, bulky silane (B1218182) reductants have been shown to selectively produce cis-2,4-chromans, while smaller silanes can lead to the preferential formation of the trans-diastereomer. nih.gov This selectivity arises from the differential steric interactions between the reductant and the substituents on the oxocarbenium ion in the respective transition states.

The following table summarizes the diastereoselectivity observed in the reduction of a C5-substituted 2-hydroxychroman with different silane reductants, illustrating the impact of the reductant's steric bulk on the stereochemical outcome. nih.gov

| Reductant | Diastereomeric Ratio (cis:trans) |

| Et3SiH | 1.7 : 1 |

| i-Pr3SiH | 20 : 1 |

| PhSiH3 | 1 : 11 |

This table is based on data from the reduction of a C5-substituted 2-hydroxychroman and serves as an illustrative example of stereochemical control.

Furthermore, organocatalytic domino reactions represent another sophisticated approach to achieving high stereoselectivity in chromane synthesis. nih.gov For example, a domino Michael/hemiacetalization reaction of (E)-2-(2-nitrovinyl)phenols with aliphatic aldehydes, catalyzed by modularly designed organocatalysts, can yield highly functionalized chromanes with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). nih.gov The catalyst, often self-assembled from cinchona alkaloid derivatives and amino acids, creates a well-defined chiral pocket that directs the approach of the reactants, thereby dictating the stereochemistry of the newly formed chiral centers.

The asymmetric synthesis of the amine group at the C4 position is also a critical aspect. rsc.org This is often achieved through the asymmetric reduction of an imine or a related C=N bond. Transition metal-catalyzed asymmetric hydrogenation is a widely used and powerful method for this transformation. acs.org Chiral ligands, often containing phosphorus or nitrogen, coordinate to a metal center (such as iridium or rhodium) to create a chiral catalyst. This catalyst then activates hydrogen and delivers it to one face of the imine substrate preferentially, leading to the formation of one enantiomer of the amine in excess.

The success of these stereoselective syntheses hinges on a deep understanding of the reaction mechanisms. Factors such as the conformational preferences of the substrate, the steric and electronic properties of the catalyst and reagents, and the reaction conditions all play a crucial role in determining the stereochemical outcome. rijournals.com By carefully tuning these parameters, chemists can effectively control the three-dimensional architecture of chroman-4-amine systems.

Structure Activity Relationship Sar and Pre Clinical Mechanistic Investigations of Chroman 4 Amine Derivatives

Rational Design and Synthesis of Chroman-4-amine (B2768764) Analogues for Target Specificity

The rational design of chroman-4-amine analogues is a strategic process aimed at optimizing their interaction with specific biological targets. The chroman-4-one scaffold is a versatile starting point for creating a diverse library of compounds. researchgate.net Synthetic approaches often begin with substituted 2'-hydroxyacetophenones which undergo a base-promoted aldol (B89426) condensation with an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure to form the core chroman-4-one structure. acs.org This method allows for the introduction of various substituents at different positions of the chroman ring, which is crucial for tuning the pharmacological properties of the resulting molecules. acs.orgnih.gov

One common strategy involves the modification of the 2-position of the chroman-4-one ring. For instance, introducing alkyl chains of varying lengths and branching can significantly influence inhibitory activity against certain enzymes. acs.org Another approach is the synthesis of 3-substituted chroman-4-ones. For example, a metal-free cascade radical cyclization of 2-(allyloxy)arylaldehydes has been developed to produce amide-containing chroman-4-one scaffolds. researchgate.net Furthermore, palladium-catalyzed aminocarbonylation of 3-iodochromone has been employed to create a library of chromone-3-carboxamides and 3-substituted chroman-2,4-diones. nih.govacs.org These synthetic strategies provide a robust platform for generating analogues with tailored specificity for various biological targets. researchgate.net

Influence of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral compounds, including chroman-4-amine derivatives. nih.gov The spatial arrangement of atoms in a molecule can significantly affect its interaction with biological targets, such as enzymes and receptors. nih.govresearchgate.net For many chiral drugs, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov

In the context of chroman-4-amine derivatives, the stereochemistry at the 4-position of the chroman ring is of particular importance. Research has shown that the biological activity of these compounds can be highly dependent on the specific stereoisomer. For example, in the development of TRPV1 antagonists, the (R)-enantiomer of 1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea was identified as the active compound. nih.govacs.org This highlights the importance of stereoselective synthesis or chiral separation to obtain the desired enantiomerically pure compound. Molecular modeling studies can help to rationalize the observed differences in activity between stereoisomers by providing insights into their binding modes with the target protein. nih.gov

Mechanistic Studies of Ligand-Target Interactions at a Molecular Level (Excluding clinical data)

Understanding the molecular mechanisms of ligand-target interactions is fundamental to drug design and development. nih.gov For chroman-4-amine derivatives, various techniques are employed to elucidate these interactions at a molecular level. The amine group of (S)-chroman-4-amine can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, while the chroman ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Crystallography and molecular modeling are powerful tools for visualizing and understanding these interactions. For instance, crystal structures of chroman-4-one derivatives in complex with their target enzymes, such as pteridine (B1203161) reductase 1 (PTR1), have provided detailed insights into their binding modes. nih.gov These studies have revealed key interactions, such as hydrogen bonding and π-stacking, that contribute to the inhibitory activity of the compounds. nih.gov Homology modeling has also been used to propose binding modes for chroman-4-ones in the active site of enzymes like SIRT2, where the carbonyl oxygen of the chroman-4-one scaffold forms a hydrogen bond with a conserved water molecule. acs.org Nuclear magnetic resonance (NMR) spectroscopy is another valuable technique for studying ligand-target interactions in solution, providing information on the conformation of the ligand when bound to its macromolecular target. carlomagno-group.org These mechanistic studies are crucial for the rational design of more potent and selective inhibitors. nih.gov

Comparative Structure-Activity Analyses of Related Chroman-4-amine Scaffolds

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of compounds with a wide array of biological activities. nih.govacs.orgresearchgate.netnih.gov The specific biological function of a chroman derivative is highly dependent on the substitution pattern around the core ring system. nih.govacs.org Comparative analysis of different chroman-based scaffolds, particularly the closely related chroman-4-one and chroman-4-amine structures, provides critical insights into the structure-activity relationships (SAR) that govern their molecular targets and therapeutic potential.

Research into chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases, has established a clear SAR. nih.govnih.gov Studies have shown that for potent and selective SIRT2 inhibition, substitution at the 2-, 6-, and 8-positions of the chroman-4-one ring is critical. nih.govacs.orgnih.gov Specifically, the presence of larger, electron-withdrawing groups at the 6- and 8-positions enhances inhibitory activity. acs.orgnih.gov Furthermore, the length and nature of the substituent at the 2-position are finely tuned for optimal potency; an alkyl chain of three to five carbons was found to be ideal. nih.govacs.org Branching of this alkyl chain, as seen with an isopropyl group, was found to be less effective than a straight n-propyl chain, suggesting that bulky groups directly attached to the ring system can diminish the inhibitory effect against SIRT2. acs.org Crucially, the carbonyl group at the C-4 position is considered an essential feature for the potent SIRT2 inhibitory activity of these compounds. acs.orgacs.org

In contrast, when the C-4 carbonyl of the chroman ring is replaced with an amine group, forming the chroman-4-amine scaffold, the biological activity profile shifts. A study focusing on gem-dimethylchroman-4-amine derivatives identified them as selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), an enzyme relevant to neurodegenerative diseases like Alzheimer's. core.ac.uk The SAR for this scaffold showed that a methoxy (B1213986) group at the 8-position (8-OMe) conferred the highest inhibitory activity. core.ac.uk In comparison, the unsubstituted and 6-methyl substituted versions of chroman-4-amine displayed only moderate activity. core.ac.uk This highlights a different set of optimal substitutions compared to the SIRT2-inhibiting chroman-4-ones.

The data suggests that even minor modifications to the chroman ring system can markedly alter the biological activity and target selectivity. acs.org The switch from a C-4 ketone (chroman-4-one) to a C-4 amine (chroman-4-amine) fundamentally changes the molecule's properties, leading to inhibition of different enzyme classes (SIRT2 vs. BuChE). While electron-withdrawing groups at positions 6 and 8 are favorable in chroman-4-ones for SIRT2 inhibition, the substitution pattern for BuChE inhibition in chroman-4-amines appears to favor groups like 8-methoxy. acs.orgcore.ac.uk

The table below summarizes the comparative SAR findings for different chroman scaffolds.

Interactive Table: Comparative SAR of Chroman Derivatives

| Scaffold | Position | Substituent | Target | Effect on Activity | Reference |

| Chroman-4-one | C-2 | n-Pentyl | SIRT2 | Optimal length for inhibition | acs.org |

| Chroman-4-one | C-2 | Isopropyl | SIRT2 | Less active than n-propyl | acs.org |

| Chroman-4-one | C-4 | Carbonyl | SIRT2 | Essential for high potency | nih.govacs.org |

| Chroman-4-one | C-6, C-8 | Electron-withdrawing groups | SIRT2 | Favorable for activity | nih.govacs.org |

| Chroman-4-amine | C-6 | Methyl | eqBuChE | Moderate inhibition | core.ac.uk |

| Chroman-4-amine | C-8 | Methoxy | eqBuChE | Highest inhibition | core.ac.uk |

| Chroman-4-amine | - | Unsubstituted | eqBuChE | Moderate inhibition | core.ac.uk |

Computational and Theoretical Chemistry Applications for Chroman 4 Amine Research

Molecular Modeling and Conformational Analysis of Chroman-4-amine (B2768764) Structures

Molecular modeling is a cornerstone of modern drug discovery, enabling the three-dimensional visualization and analysis of molecular structures. For chroman-4-amine derivatives, understanding their conformational preferences is crucial, as the spatial arrangement of atoms directly influences their interaction with biological targets.

Interactive Table: Conformational Preferences of Chroman-4-amine Derivatives.

| Ring Conformation | Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Half-Chair | C2-C3-C4-C4a: ~55, C3-C4-C4a-C8a: ~-25 | 0.0 (most stable) |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like (S)-6-Isopropylchroman-4-amine. mdpi.comnih.gov These methods allow for the calculation of various molecular properties that are difficult or impossible to measure experimentally.

Key electronic properties calculated for chroman-4-amine derivatives include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity and a greater tendency for intramolecular charge transfer, which can be indicative of good bioactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

Quantum chemical calculations have shown that for amines, an increase in the number of hydrocarbon chains attached to the nitrogen atom can increase the efficiency of certain processes. mdpi.com These methods are also used to analyze bond lengths and how they are affected by factors like protonation. mdpi.com

In Silico Prediction of Stereochemical Outcomes in Synthetic Pathways

The synthesis of chiral molecules like (S)-6-Isopropylchroman-4-amine often yields a mixture of stereoisomers. Predicting and controlling the stereochemical outcome of a reaction is a significant challenge in synthetic chemistry. In silico methods are emerging as powerful tools to address this challenge.

By modeling the transition states of key reaction steps, computational chemistry can predict which stereoisomer is more likely to form. For example, in reactions involving the reduction of a chroman-4-one to form the corresponding amine, the approach of the reducing agent can be modeled to determine the preferred direction of attack, leading to the desired (S)- or (R)-enantiomer. Plausible reaction mechanisms can be proposed and evaluated computationally to understand the formation of different products. nih.gov These predictions can guide the choice of reagents, catalysts, and reaction conditions to maximize the yield of the desired stereoisomer, saving time and resources in the laboratory.

Computational Simulations of Ligand-Target Interactions (e.g., molecular docking, molecular dynamics)

Understanding how a drug molecule binds to its biological target is fundamental to rational drug design. Molecular docking and molecular dynamics (MD) simulations are two powerful computational techniques used to model these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., (S)-6-Isopropylchroman-4-amine) when bound to a receptor protein. nih.gov It involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on related heterocyclic compounds have shown the importance of hydrogen bonding and π-cationic interactions for effective binding. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations offer a dynamic view. nih.gov These simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. MD simulations can reveal conformational changes that occur upon ligand binding and help to refine the binding model obtained from docking.

Interactive Table: Key Interactions in Ligand-Target Binding.

| Interaction Type | Description | Example with Chroman-4-amine |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The amine group of (S)-6-Isopropylchroman-4-amine can act as a hydrogen bond donor or acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The isopropyl group and the benzene (B151609) ring of the chroman core can form hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the chroman scaffold can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For chroman-4-amine derivatives, a QSAR study would typically involve:

Data Set Compilation: Assembling a series of chroman-4-amine analogs with their measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters.

Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using an external set of compounds. mdpi.com

A well-validated QSAR model can be a powerful tool for optimizing the structure of (S)-6-Isopropylchroman-4-amine. mdpi.com It can guide the selection of new substituents and modifications to enhance its biological activity, providing a rational basis for the design of the next generation of chroman-4-amine-based therapeutic agents. Studies on related chromone (B188151) derivatives have successfully used 3D-QSAR models to guide the development of potent inhibitors. nih.gov

Advanced Analytical and Spectroscopic Characterization of Chroman 4 Amine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to map the connectivity of atoms and establish the compound's carbon-hydrogen framework.

For a complete structural assignment of (S)-6-Isopropylchroman-4-amine HCl, a full suite of NMR experiments is required. The analysis typically begins with the assignment of the more readily available precursor, 6-isopropylchroman-4-one.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Isopropylchroman-4-one Data is predicted and serves as an illustrative example.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 4.52 (t) | 67.5 |

| 3 | 2.78 (t) | 37.2 |

| 4 | - | 191.8 (C=O) |

| 4a | - | 120.9 |

| 5 | 7.65 (d) | 127.8 |

| 6 | - | 143.1 |

| 7 | 7.25 (dd) | 124.5 |

| 8 | 6.90 (d) | 117.6 |

| 8a | - | 160.5 |

| 9 (CH) | 2.95 (sept) | 33.5 |

| 10, 11 (CH₃) | 1.25 (d) | 23.9 |

Upon reduction of the ketone and formation of the amine hydrochloride salt, significant changes in the chemical shifts of the C4 nucleus and adjacent protons are expected. The C4 carbon would shift upfield significantly from ~192 ppm to an expected range of 45-55 ppm. The proton at C4 (H4) would appear as a new signal, and its coupling to the H3 methylene (B1212753) protons would be critical for confirming its position.

Multidimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the proton at C4 and the methylene protons at C3, and between the C3 protons and the methylene protons at C2. It would also confirm the coupling between the isopropyl methine proton (H9) and the methyl protons (H10, H11).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). columbia.edu It is used to assign carbon signals based on their known proton assignments. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for piecing together the molecular skeleton. columbia.edulibretexts.org For instance, the proton at C5 would show a ³J correlation to the carbonyl carbon (C4) in the precursor, confirming the connectivity of the aromatic ring to the heterocyclic system. In the amine, HMBC correlations from the C2 and C5 protons to the C4 carbon would be key confirmation points.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close in proximity, regardless of their bonding connectivity. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining stereochemistry. researchgate.net

For this compound, the amine group at the C4 chiral center can exist in either a pseudo-axial or pseudo-equatorial conformation. A NOESY experiment can distinguish between these possibilities. For example, if the C4 proton is in a pseudo-axial position, it would show a strong NOE correlation to the pseudo-axial protons at C2 and C3. Conversely, a pseudo-equatorial C4 proton would show correlations to the corresponding pseudo-equatorial protons. This analysis provides definitive confirmation of the relative stereochemistry and conformation of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. rsc.org It serves as a primary method for confirming the molecular formula of a newly synthesized compound and for assessing its purity.

For this compound, the analysis would typically be performed on the protonated free base, [M+H]⁺.

Table 2: Theoretical HRMS Data for (S)-6-Isopropylchroman-4-amine

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| Neutral Molecule [M] | C₁₂H₁₇NO | 191.1310 |

| Protonated Ion [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 |

An experimental HRMS result matching the theoretical value for the protonated ion (192.1383) would confirm the elemental composition C₁₂H₁₇NO.

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of molecular connectivity, conformation, and, for non-centrosymmetric space groups, the absolute stereochemistry of chiral centers. mdpi.commdpi.com

While a crystal structure for this compound is not publicly available, such an analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometric parameters of the entire molecule.

Conformation: Defining the puckering of the dihydropyran ring.

Absolute Stereochemistry: Unambiguously confirming the (S) configuration at the C4 chiral center.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding interactions between the ammonium (B1175870) cation and the chloride anion.

The successful crystallization of the compound is a prerequisite for this analysis. grafiati.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Polymorphism Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the precursor, 6-isopropylchroman-4-one, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (ketone) stretch, typically found around 1680 cm⁻¹.

For the target compound, this compound, this ketone band would be absent. Instead, new characteristic bands would appear:

N-H Stretching: Strong, broad absorptions in the range of 3200-2800 cm⁻¹ are characteristic of an ammonium salt (R-NH₃⁺).

N-H Bending: Bending vibrations for the ammonium group would appear around 1600-1500 cm⁻¹.

C-N Stretching: This vibration would be found in the fingerprint region, typically between 1250-1020 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands related to the substituted benzene (B151609) ring would be observed as well.

These techniques are also highly sensitive to the solid-state form of the material, making them valuable tools for studying polymorphism, which is the ability of a compound to exist in multiple crystal forms.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Purity

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. unimelb.edu.au

Thermogravimetric Analysis (TGA): TGA measures changes in mass with increasing temperature. nih.gov A TGA thermogram for this compound would reveal its thermal stability and decomposition profile. A sharp, single-step weight loss would indicate a clean decomposition, while the temperature at which this occurs defines the upper limit of its thermal stability. The absence of significant weight loss at lower temperatures (e.g., below 100°C) can confirm the absence of volatile solvents like water or residual synthesis solvents.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov For a pure, crystalline compound like this compound, the DSC thermogram would show a sharp, single endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are key physical properties. The sharpness of the melting peak is a reliable indicator of high purity; impurities typically cause a broadening of the peak and a depression of the melting point. np-mrd.org DSC can also detect other thermal events such as glass transitions or polymorphic phase changes. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-6-Isopropylchroman-4-amine HCl, and how can enantiomeric purity be optimized?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For enantiomeric purity, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and validate using polarimetry or circular dichroism (CD). Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization during HCl salt formation .

- Key Parameters :

| Step | Parameter | Optimal Range |

|---|---|---|

| Resolution | Mobile Phase (HPLC) | Hexane:IPA (90:10) with 0.1% TFA |

| Salt Formation | pH Control | 4.5–5.5 to prevent amine degradation |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm stereochemistry and proton environments.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) with ≤2 ppm error.

- X-ray Crystallography : For absolute configuration verification (if single crystals are obtainable).

- Reproducibility requires standardized protocols for sample preparation and instrument calibration, as emphasized in reporting guidelines .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) combined with dispersion corrections (e.g., D3BJ) improve accuracy for non-covalent interactions in the chroman ring .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Output Validation : Compare computed IR spectra with experimental data to identify discrepancies in amine vibrational modes .

Q. What strategies resolve contradictions in observed vs. theoretical spectral data for this compound?

- Methodological Answer :

- Systematic Error Analysis : Check solvent effects (e.g., DMSO vs. CDCl in NMR) and proton exchange rates.

- Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for crystalline vs. solution-phase comparisons).

- Collaborative Review : Engage peer discussions to assess whether approximations (e.g., solvent models in DFT) explain deviations .

Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Kinetic Studies : Conduct competitive reactions with controlled nucleophiles (e.g., Grignard reagents) under inert conditions.

- Computational Modeling : Calculate transition-state energies using DFT to quantify steric effects.

- Data Interpretation : Compare rate constants with analogous non-sterically hindered derivatives (e.g., 6-methylchroman-4-amine HCl) .

Experimental Design & Data Analysis

Q. What are best practices for designing stability studies of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Use ICH Q1A guidelines with forced degradation (e.g., 40°C/75% RH for 3 months).

- Analytical Endpoints : Monitor degradation products via LC-MS and quantify using validated calibration curves.

- Statistical Tools : Apply ANOVA to assess significance of degradation pathways (hydrolysis vs. oxidation) .

Q. How should researchers address low yields in the final HCl salt formation step?

- Methodological Answer :

- Process Optimization : Adjust antisolvent addition rates (e.g., dropwise HCl in diethyl ether) to control crystallization.

- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) for improved solubility and salt stability.

- Troubleshooting Table :

| Issue | Potential Cause | Solution |

|---|---|---|

| Low Yield | Poor solubility | Increase reaction volume or use co-solvents |

| Impurities | Incomplete neutralization | Optimize stoichiometry of HCl:amine (1:1 molar ratio) |

Handling Contradictory Evidence

Q. When computational models conflict with experimental bioactivity data, how should researchers proceed?

- Methodological Answer :

- Re-evaluate Assumptions : Check if the model accounts for solvation effects or protonation states (e.g., amine vs. ammonium ion).

- Experimental Replication : Repeat assays under controlled conditions (e.g., fixed ionic strength).

- Meta-Analysis : Compare findings with structurally similar compounds to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.